molecular formula C9H21NO B13158193 4-(Aminomethyl)-2,4-dimethylhexan-3-OL

4-(Aminomethyl)-2,4-dimethylhexan-3-OL

Cat. No.: B13158193
M. Wt: 159.27 g/mol
InChI Key: LCAUKZNZOQCSBY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,4-dimethylhexan-3-OL is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,4-dimethylhexan-3-OL typically involves multi-step organic reactions. One common method is the reductive amination of a suitable precursor, such as 2,4-dimethylhexan-3-one, with formaldehyde and ammonia or a primary amine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent like sodium borohydride or hydrogen gas with a metal catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,4-dimethylhexan-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2,4-dimethylhexan-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,4-dimethylhexan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-2,4-dimethylhexan-3-OL is unique due to its specific combination of functional groups and its hexane backbone, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-(aminomethyl)-2,4-dimethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-5-9(4,6-10)8(11)7(2)3/h7-8,11H,5-6,10H2,1-4H3

InChI Key

LCAUKZNZOQCSBY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C(C)C)O

Origin of Product

United States

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